1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C9H12FN3O2S . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is characterized by a pyrrolidine ring, a fluorophenyl substituent at position 3 (R1), and a pyridin-3-ylsulfonyl group .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “this compound”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 245.27 . The compound has a complexity of 343, a rotatable bond count of 2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 6 . The topological polar surface area is 84.7, and the heavy atom count is 16 .Future Directions
The future directions for “1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-amine” and similar pyrrolidine derivatives could involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be guided by understanding the influence of steric factors and the spatial orientation of substituents .
properties
IUPAC Name |
1-(5-fluoropyridin-3-yl)sulfonylpyrrolidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O2S/c10-7-3-9(5-12-4-7)16(14,15)13-2-1-8(11)6-13/h3-5,8H,1-2,6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUFXGRBSCUILD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)S(=O)(=O)C2=CN=CC(=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.